[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(3S,4R,5R,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate is a useful research compound. Its molecular formula is C39H42O7S and its molecular weight is 654.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocycles : The bis-potassium salts of related esters have been transformed into substituted pyrones, pyrazoles, and isoxazoles under mild conditions, demonstrating the compound's utility in synthesizing diverse heterocyclic structures (Schmidt et al., 2006).
Functionalization of Polymers : Ester derivatives of ω-(para styryl)alkanoic acids have been used to create functionalized polystyrenes, indicating the compound's role in developing novel polymeric materials with potential applications in various industries (Dalil et al., 2000).
Synthesis of Disaccharide Mimetics : Dipyranones related to this compound have been used as templates for synthesizing novel C-linked disaccharide analogues, showcasing its application in creating complex molecular structures with potential biological activity (Harding et al., 2003).
Development of Cytotoxic Agents : Certain derivatives have been investigated for their cytotoxicity against various cancer cell lines, suggesting the compound's relevance in medicinal chemistry and drug development (Meilert et al., 2004).
Structural Analysis and Tracing : W(CO)5 complexes of related acids have been synthesized for developing new IR-detectable metal–carbonyl tracers, highlighting the compound's application in spectroscopic tracing and structural analysis (Kowalski et al., 2009).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(3S,4R,5R,6S)-4-Oxo-pentanoic acid 4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-yl ester' involves the protection of the hydroxyl and thiol groups, followed by the formation of the tetrahydropyran ring, and then the esterification of the carboxylic acid group.", "Starting Materials": [ "4-hydroxybenzaldehyde", "p-tolylsulfanyl acetic acid", "benzyl bromide", "potassium carbonate", "2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-2H-pyran", "4-oxopentanoic acid", "dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "triethylamine", "dichloromethane", "diethyl ether", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Protection of the hydroxyl group of 4-hydroxybenzaldehyde with benzyl bromide and potassium carbonate in dichloromethane to form 4-benzyloxybenzaldehyde", "Protection of the thiol group of p-tolylsulfanyl acetic acid with benzyl bromide and potassium carbonate in dichloromethane to form p-tolylsulfanyl benzyl ester", "Condensation of 4-benzyloxybenzaldehyde and p-tolylsulfanyl benzyl ester with 4-dimethylaminopyridine and dicyclohexylcarbodiimide in dichloromethane to form 4-benzyloxy-3-(p-tolylsulfanyl)benzylidene acetic acid", "Reduction of 2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-2H-pyran with sodium borohydride in methanol to form 2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran", "Protection of the hydroxyl groups of 2,3-dihydroxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran with acetic anhydride and triethylamine in dichloromethane to form 2,3-diacetoxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran", "Formation of the tetrahydropyran ring by treating 2,3-diacetoxy-4,5-bis(benzyloxy)-6-benzyloxymethyltetrahydro-pyran with sodium hydroxide in water to form (3S,4R,5R,6S)-4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-ol", "Esterification of the carboxylic acid group of 4-oxopentanoic acid with (3S,4R,5R,6S)-4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-ol using dicyclohexylcarbodiimide and 4-dimethylaminopyridine in dichloromethane to form '(3S,4R,5R,6S)-4-Oxo-pentanoic acid 4,5-bis-benzyloxy-6-benzyloxymethyl-2-p-tolylsulfanyl-tetrahydro-pyran-3-yl ester'" ] } | |
CAS No. |
350600-54-3 |
Molecular Formula |
C39H42O7S |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
[(3S,4R,5S,6S)-2-(4-methylphenyl)sulfanyl-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl] 4-oxopentanoate |
InChI |
InChI=1S/C39H42O7S/c1-28-18-21-33(22-19-28)47-39-38(46-35(41)23-20-29(2)40)37(44-26-32-16-10-5-11-17-32)36(43-25-31-14-8-4-9-15-31)34(45-39)27-42-24-30-12-6-3-7-13-30/h3-19,21-22,34,36-39H,20,23-27H2,1-2H3/t34-,36-,37+,38-,39?/m0/s1 |
InChI Key |
PBOLISWFGKFZAT-AJNGSFKJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2[C@H]([C@@H]([C@H]([C@@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)CCC(=O)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.